Mitoxantrone-d8
Mitoxantrone-d8
Mitoxantrone-d8 is intended for use as an internal standard for the quantification of mitoxantrone by GC- or LC-MS. Mitoxantrone is an anthraquinone that intercalates in DNA and inhibits topoisomerase II (IC50 = 5.3 μM), thus inhibiting cell proliferation. It also inhibits HIV-1 integrase (IC50 = 3.8 μM). Mitoxantrone is exported from cells in an ATP- and glutathione-dependent manner by multidrug resistance protein-1.4 Formulations containing mitoxantrone have been used in the treatment of cancer and multiple sclerosis.
Brand Name:
Vulcanchem
CAS No.:
1189974-82-0
VCID:
VC0020120
InChI:
InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2/i9D2,10D2,11D2,12D2
SMILES:
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO
Molecular Formula:
C22H28N4O6
Molecular Weight:
452.5 g/mol
Mitoxantrone-d8
CAS No.: 1189974-82-0
Cat. No.: VC0020120
Molecular Formula: C22H28N4O6
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Mitoxantrone-d8 is intended for use as an internal standard for the quantification of mitoxantrone by GC- or LC-MS. Mitoxantrone is an anthraquinone that intercalates in DNA and inhibits topoisomerase II (IC50 = 5.3 μM), thus inhibiting cell proliferation. It also inhibits HIV-1 integrase (IC50 = 3.8 μM). Mitoxantrone is exported from cells in an ATP- and glutathione-dependent manner by multidrug resistance protein-1.4 Formulations containing mitoxantrone have been used in the treatment of cancer and multiple sclerosis. |
|---|---|
| CAS No. | 1189974-82-0 |
| Molecular Formula | C22H28N4O6 |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | 1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione |
| Standard InChI | InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2/i9D2,10D2,11D2,12D2 |
| Standard InChI Key | KKZJGLLVHKMTCM-PMCMNDOISA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O |
| SMILES | C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO |
| Canonical SMILES | C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO |
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